molecular formula C13H13NO4 B5552799 6-methoxy-N,N-dimethyl-2-oxochromene-3-carboxamide

6-methoxy-N,N-dimethyl-2-oxochromene-3-carboxamide

Cat. No.: B5552799
M. Wt: 247.25 g/mol
InChI Key: RTYRXGWCQZXTIN-UHFFFAOYSA-N
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Description

6-methoxy-N,N-dimethyl-2-oxochromene-3-carboxamide is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This particular compound features a methoxy group at the 6th position, a dimethylamino group, and a carboxamide group, making it a unique molecule with potential pharmacological properties.

Properties

IUPAC Name

6-methoxy-N,N-dimethyl-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-14(2)12(15)10-7-8-6-9(17-3)4-5-11(8)18-13(10)16/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYRXGWCQZXTIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC2=C(C=CC(=C2)OC)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N,N-dimethyl-2-oxochromene-3-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chromene derivative.

    Methoxylation: Introduction of the methoxy group at the 6th position using methanol and a suitable catalyst.

    Dimethylation: Introduction of the dimethylamino group through a reaction with dimethylamine.

    Carboxamidation: Formation of the carboxamide group via reaction with a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N,N-dimethyl-2-oxochromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions at the methoxy or dimethylamino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halides or nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted chromene derivatives.

Scientific Research Applications

6-methoxy-N,N-dimethyl-2-oxochromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-methoxy-N,N-dimethyl-2-oxochromene-3-carboxamide involves its interaction with specific molecular targets. It may act on:

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    6-methoxy-2-naphthoic acid: Another methoxy-substituted compound with different biological activities.

    6-methoxy-2(3H)-benzoxazolone: Known for its biological nitrification inhibition properties.

    5-methoxy-N,N-diisopropyltryptamine: A psychedelic compound with distinct pharmacological effects.

Uniqueness

6-methoxy-N,N-dimethyl-2-oxochromene-3-carboxamide is unique due to its specific substitution pattern and combination of functional groups, which confer distinct chemical and biological properties.

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